

Application Notes and Protocols for In Vivo Administration of BRD4-Targeting PROTACs

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Compound of Interest

Compound Name: *PROTAC BRD4 ligand-2*

Cat. No.: *B12426775*

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Introduction

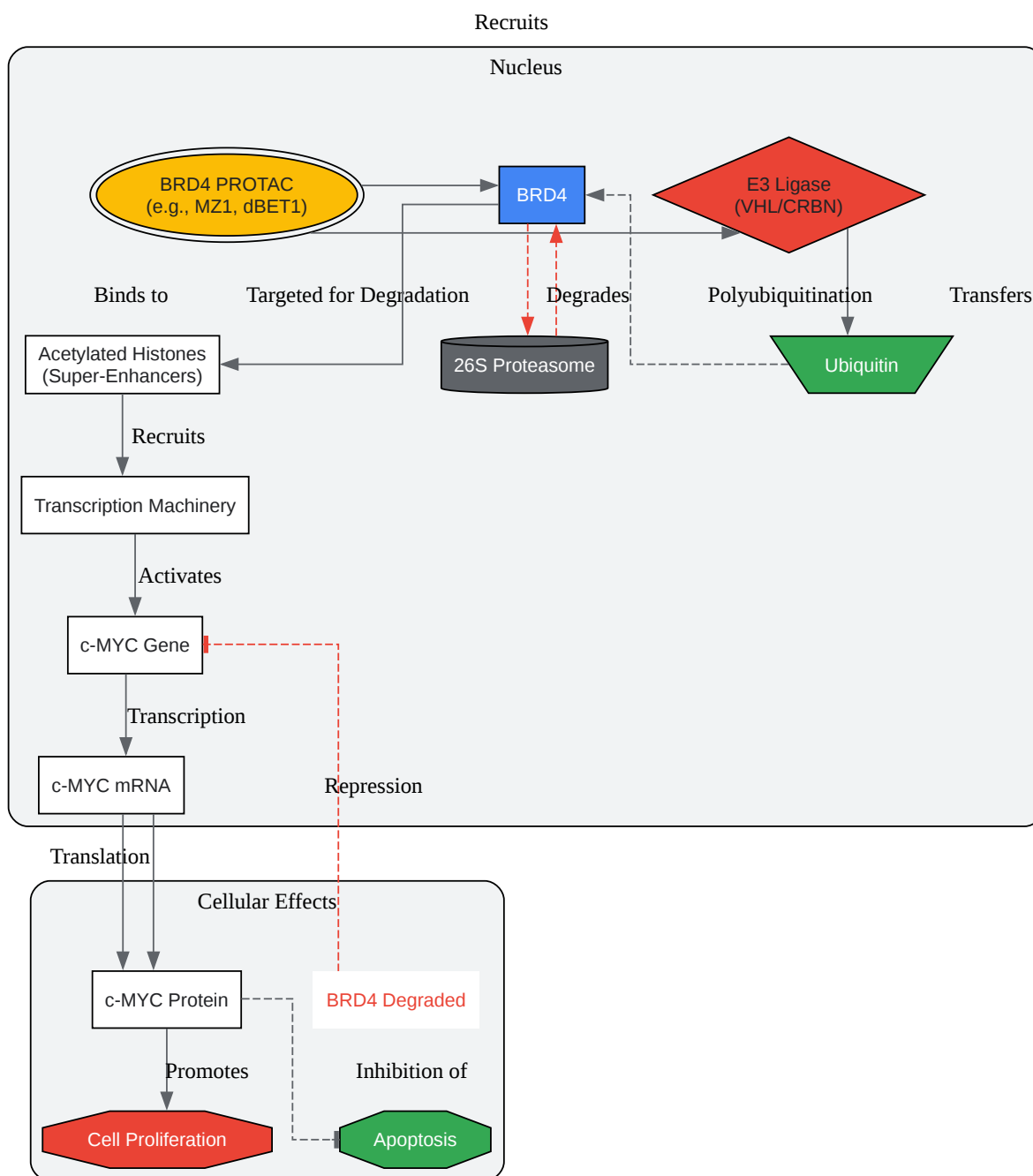
Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to hijack the body's cellular machinery to selectively degrade target proteins.^{[1][2]} These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.^{[1][2]} This induced proximity results in the ubiquitination of the POI and its subsequent degradation by the proteasome.^[1]

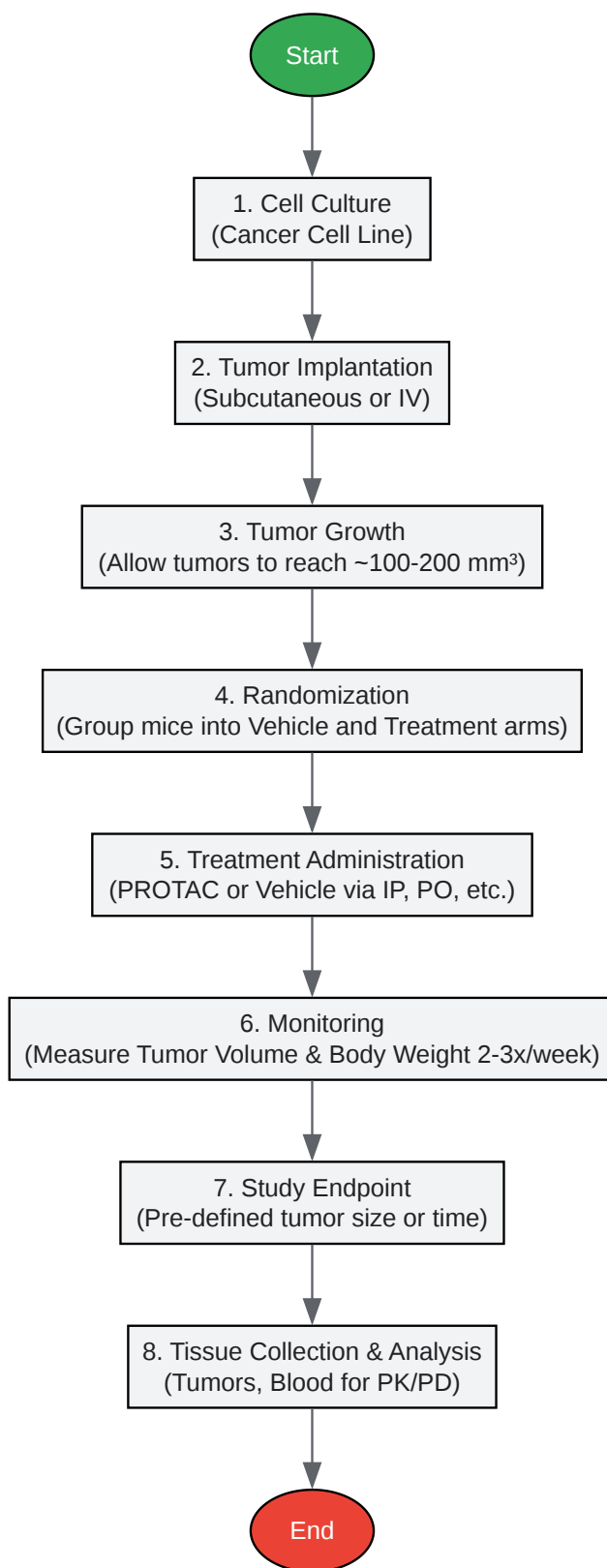
Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal domain (BET) family, is a key epigenetic reader that plays a critical role in regulating the transcription of oncogenes such as c-Myc. Its overexpression is implicated in various cancers, making it an attractive therapeutic target. BRD4-targeting PROTACs offer a powerful alternative to traditional inhibitors by eliminating the BRD4 protein, which can lead to a more profound and durable pharmacological effect.

While a specific molecule designated "**PROTAC BRD4 ligand-2**" has been identified as a ligand for synthesizing BRD4-targeting PROTACs like CFT-2718, detailed in vivo administration protocols for this specific ligand are not extensively published. Therefore, this document provides a consolidated overview of methodologies and data from studies on several well-characterized BRD4 PROTACs (e.g., MZ1, dBET1, ARV-771, and JQAD1) to serve as a representative guide for researchers.

Mechanism of Action and Signaling Pathway

BRD4 functions as a transcriptional coactivator by binding to acetylated histones at super-enhancers and promoters. This action recruits the transcriptional machinery necessary to drive the expression of key oncogenes, most notably c-MYC. By inducing the degradation of BRD4, PROTACs effectively dismantle this scaffolding function, leading to the transcriptional repression of these critical cancer-driving genes. This ultimately results in reduced cell proliferation and the induction of apoptosis in cancer cells.





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References

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Phone: (601) 213-4426

Email: info@benchchem.com